
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as MNPA, is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is structurally similar to other nucleoside analogues such as gemcitabine and cytarabine, which are commonly used in chemotherapy. MNPA has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Mécanisme D'action
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is rapidly converted to its active form in the body, which allows for efficient uptake into cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have low toxicity in preclinical studies, which is a promising finding for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, which makes it a useful tool for studying the mechanism of action of nucleoside analogues. However, N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is not yet available for clinical use, which limits its applicability for in vivo studies.
Orientations Futures
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine. One potential direction is to further investigate the synergistic effects of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with other chemotherapy drugs. Another direction is to explore the use of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with immunotherapy, which could potentially enhance the immune response against cancer cells. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in animal models before it can be considered for clinical trials.
Méthodes De Synthèse
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized using a multistep process that involves the conversion of 2-methyl-5-nitrophenol to a protected intermediate, which is then reacted with D-arabinofuranose to form the final product. The synthesis of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, which could potentially improve treatment outcomes.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(14(18)19)4-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRIGRTTBFRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

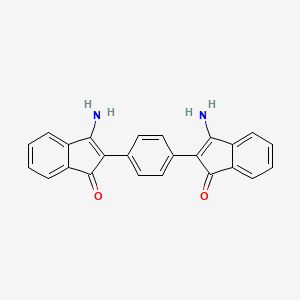
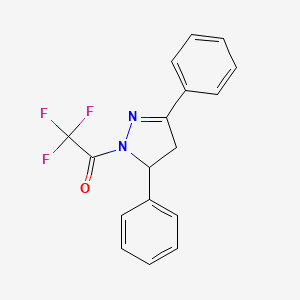
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

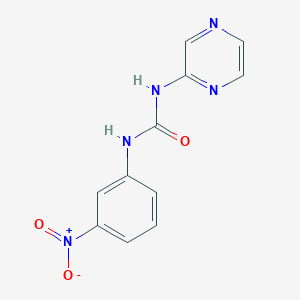
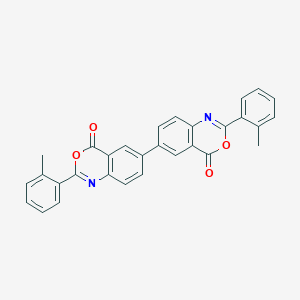
![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
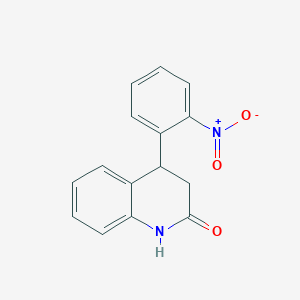

![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5140108.png)

![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)